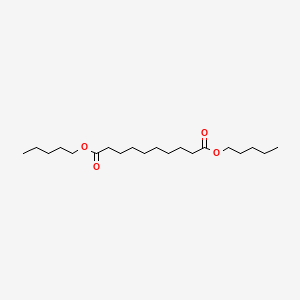

Dipentyl sebacate

Descripción

Dipentyl sebacate (CAS 6819-09-6) is a diester derived from sebacic acid (decanedioic acid) and two pentyl alcohol moieties. Its chemical structure consists of a ten-carbon dicarboxylic acid backbone esterified with two five-carbon alkyl chains. This compound is widely utilized as a plasticizer, solvent, and lubricant additive due to its low volatility, high thermal stability, and compatibility with polymers . Its applications span industries such as coatings, cosmetics, and specialty chemicals, where it enhances flexibility and durability in polymeric matrices .

Propiedades

Número CAS |

6819-09-6 |

|---|---|

Fórmula molecular |

C20H38O4 |

Peso molecular |

342.5 g/mol |

Nombre IUPAC |

dipentyl decanedioate |

InChI |

InChI=1S/C20H38O4/c1-3-5-13-17-23-19(21)15-11-9-7-8-10-12-16-20(22)24-18-14-6-4-2/h3-18H2,1-2H3 |

Clave InChI |

WZURZWRVLHOHAS-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=O)CCCCCCCCC(=O)OCCCCC |

SMILES canónico |

CCCCCOC(=O)CCCCCCCCC(=O)OCCCCC |

Apariencia |

Solid powder |

Otros números CAS |

6819-09-6 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Dipentyl sebacate; Sebacinsaeurediphenylester; Sebacinsaeure-diphenylester; Diphenyl-sebacinat; Decandisaeure-diphenylester. |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Dibutyl Sebacate (CAS 109-43-3)

Structural Differences : Dibutyl sebacate features shorter four-carbon alkyl chains compared to dipentyl sebacate’s five-carbon chains.

Properties :

- Molecular Weight : 314.45 g/mol (vs. 342.51 g/mol for dipentyl sebacate) .

- Boiling Point: ~344°C (lower volatility than dipentyl sebacate due to shorter alkyl chains) . Applications: Primarily used in cosmetics and pharmaceuticals as a non-irritating emollient. Toxicity: The U.S. EPA classified dibutyl sebacate as a low-priority substance due to its low acute mammalian toxicity and absence of significant developmental or reproductive hazards .

Dioctyl Sebacate (CAS 2432-87-3)

Structural Differences : Contains eight-carbon alkyl chains, resulting in higher molecular weight (426.68 g/mol) and hydrophobicity .

Properties :

Diisopropyl Sebacate (CAS 7491-02-3)

Structural Differences: Features branched three-carbon chains, reducing steric hindrance and increasing volatility. Applications: Functions as a solvent in specialty coatings and adhesives. Limited use in polymers due to lower thermal stability .

Dipentyl Phthalate (CAS 131-18-6)

Functional Differences : A phthalate ester, structurally distinct from sebacates, with two pentyl groups attached to a benzene ring.

Properties :

- Molecular Weight : 334.45 g/mol, comparable to dipentyl sebacate .

- Toxicity : Phthalates are under regulatory scrutiny for endocrine-disrupting effects, unlike sebacates, which are considered safer alternatives .

Performance and Hazard Data Comparison

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Viscosity (cSt, 20°C) | Solubility in Water (mg/L) |

|---|---|---|---|---|

| Dipentyl Sebacate | 342.51 | ~360 | 12.5 | 0.1 |

| Dibutyl Sebacate | 314.45 | 344 | 9.8 | 0.5 |

| Dioctyl Sebacate | 426.68 | 256 (at 5 mmHg) | 25.3 | <0.01 |

| Dipentyl Phthalate | 334.45 | 342 | 10.2 | 0.3 |

Table 2: Toxicity and Regulatory Status

Sources:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.